molecular formula C8H8BrNO2 B14916754 (S)-2-(6-Bromopyridin-3-yl)propanoic acid

(S)-2-(6-Bromopyridin-3-yl)propanoic acid

Cat. No.: B14916754
M. Wt: 230.06 g/mol
InChI Key: RDLMIQPQYKKHDO-YFKPBYRVSA-N
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Description

(S)-2-(6-Bromopyridin-3-yl)propanoic acid is a chiral compound with a bromine atom attached to the pyridine ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the bromine atom and the chiral center makes it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(6-Bromopyridin-3-yl)propanoic acid typically involves the bromination of a pyridine derivative followed by the introduction of the propanoic acid moiety. One common method is the bromination of 3-pyridylpropanoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors for the bromination step, followed by purification using techniques such as crystallization or chromatography. The use of chiral catalysts or resolution methods may be employed to ensure the desired enantiomer is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(6-Bromopyridin-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

(S)-2-(6-Bromopyridin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of brominated pyridine derivatives on biological systems, including their potential as enzyme inhibitors or receptor ligands.

    Medicine: Research into the medicinal properties of this compound includes its potential use as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(6-Bromopyridin-3-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the chiral center play crucial roles in determining the compound’s binding affinity and specificity. The exact pathways involved can vary, but typically include interactions with active sites or allosteric sites on target proteins.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(6-Bromopyridin-3-yl)propanoic acid: The enantiomer of the compound, which may have different biological activity and properties.

    2-(6-Chloropyridin-3-yl)propanoic acid: A similar compound with a chlorine atom instead of bromine, which can affect its reactivity and applications.

    2-(6-Fluoropyridin-3-yl)propanoic acid: Another analog with a fluorine atom, offering different chemical and biological properties.

Uniqueness

(S)-2-(6-Bromopyridin-3-yl)propanoic acid is unique due to the presence of the bromine atom and the specific chiral configuration

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

(2S)-2-(6-bromopyridin-3-yl)propanoic acid

InChI

InChI=1S/C8H8BrNO2/c1-5(8(11)12)6-2-3-7(9)10-4-6/h2-5H,1H3,(H,11,12)/t5-/m0/s1

InChI Key

RDLMIQPQYKKHDO-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=CN=C(C=C1)Br)C(=O)O

Canonical SMILES

CC(C1=CN=C(C=C1)Br)C(=O)O

Origin of Product

United States

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